N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C21H16FN5O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16FN5O5/c1-11-3-6-13(7-4-11)26-20(29)18-17(24-21(26)30)14(10-25(18)2)19(28)23-12-5-8-15(22)16(9-12)27(31)32/h3-10H,1-2H3,(H,23,28)(H,24,30) |
InChI Key |
PAMRMKLOPVCQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and strong bases or acids for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro group .
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl isocyanate: Shares the fluoro-nitrophenyl group but differs in its overall structure and reactivity.
Pyrido[2,3-d]pyrimidine derivatives: Similar core structure but different substituents and biological activities.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various methods involving the modification of pyrrolopyrimidine scaffolds. The introduction of functional groups such as the nitrophenyl and carboxamide moieties enhances its biological activity. Characterization typically involves techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of similar compounds in the pyrrolopyrimidine class. For instance, derivatives were tested against various cancer cell lines including HT-29 (colon cancer), HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant inhibition of cell growth.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| I-7 | 2.20 | HT-29 |
| I-7 | 4.64 | HepG2 |
| I-7 | 2.84 | HeLa |
| I-7 | 7.52 | MCF-7 |
These results suggest that modifications to the structure can lead to enhanced antiproliferative activity against multiple cancer types .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Tubulin Polymerization : Compounds similar to I-7 have been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can arrest the cell cycle at the G2/M phase, preventing cells from progressing through mitosis .
- Induction of Apoptosis : While some compounds induce apoptosis in cancer cells, others may trigger alternative forms of cell death such as necrosis or ferroptosis without significant apoptotic activity .
Study 1: Evaluation Against HT-29 Cells
In a study focused on HT-29 cells, several derivatives were synthesized and evaluated for their antiproliferative properties. The compound I-7 showed a strong inhibitory effect with an IC50 value of 2.20 μM, indicating its potential as a therapeutic agent in colon cancer treatment. The study also highlighted structure-activity relationships where substituents on the phenyl ring significantly influenced activity levels .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest that the compound may bind effectively to colchicine binding sites on tubulin, further supporting its role as an anti-cancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
